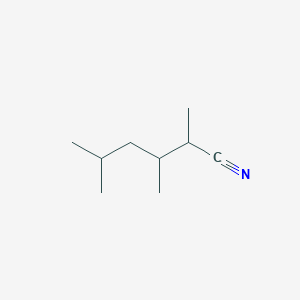
2,3,5-Trimethylhexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trimethylhexanenitrile is an organic compound belonging to the nitrile family It is characterized by a hexane backbone with three methyl groups attached at the 2nd, 3rd, and 5th positions, and a nitrile group (-CN) at the terminal carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylhexanenitrile typically involves the alkylation of a suitable nitrile precursor. One common method is the reaction of 2,3,5-trimethylhexane with a nitrile source under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions: 2,3,5-Trimethylhexanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
科学研究应用
2,3,5-Trimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,3,5-Trimethylhexanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2,3,5-Trimethylhexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3,5-Trimethylbenzonitrile: Contains a benzene ring, leading to different chemical and physical properties.
2,3,5-Trimethylpentanenitrile: Has a shorter carbon chain, affecting its reactivity and applications.
Uniqueness: 2,3,5-Trimethylhexanenitrile is unique due to its specific arrangement of methyl groups and the presence of the nitrile functional group
属性
CAS 编号 |
53153-91-6 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
2,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5H2,1-4H3 |
InChI 键 |
LAKBBWSCJMUELM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)C(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


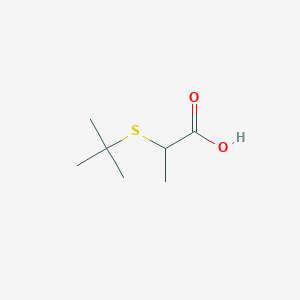
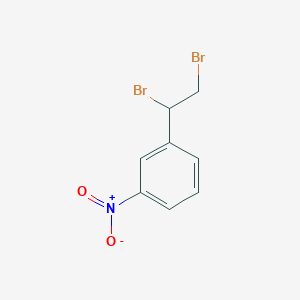
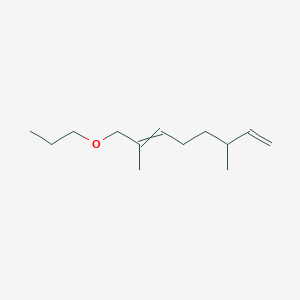
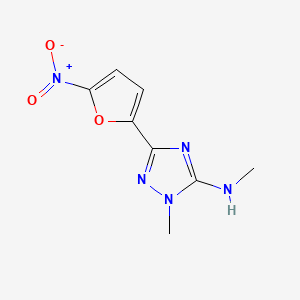
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
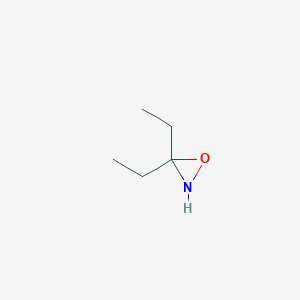
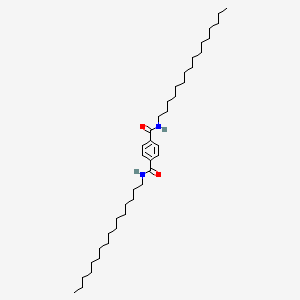
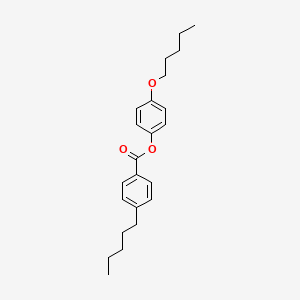


![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
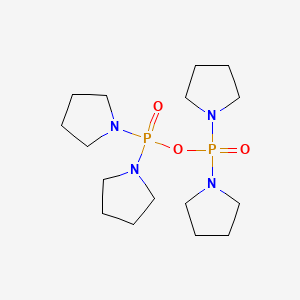
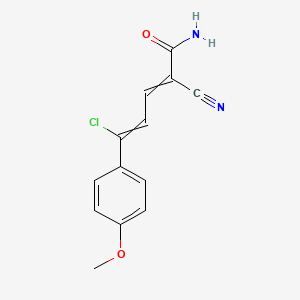
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
